molecular formula C16H15NO3S B4056962 1-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

1-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4056962
M. Wt: 301.4 g/mol
InChI Key: ISGZVFSIUHUHEP-UHFFFAOYSA-N
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Description

1-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07726451 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been involved in studies focusing on the synthesis of complex molecular structures. For instance, research on the synthesis of some 1-(α-Hydroxybenzyl)thieno[3,4-b]indolizine derivatives revealed unexpected condensation reactions, showcasing the compound's reactivity and potential for generating novel chemical entities (Kakehi et al., 2005).

Antimicrobial Activity

Another study highlighted the synthesis and spectral analysis of derivatives of the compound, which demonstrated significant antimicrobial activity against a variety of microorganisms. This suggests its potential as a starting point for developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).

Advanced Materials and Solar Cells

The compound's derivatives have also been explored in the context of advanced materials. For example, research into the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells indicates the potential for enhancing the efficiency of solar energy conversion. This research suggests the broader applicability of similar compounds in improving the performance of organic photovoltaic devices (Cheng, Li, & Zhan, 2014).

Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis, offering pathways to various highly substituted molecules. For instance, a study on the L-proline-catalyzed synthesis of thienothiopyrans highlights the compound's role in facilitating the creation of complex molecules with potential pharmaceutical applications (Indumathi & Perumal, 2010).

Electrochemical Applications

Furthermore, derivatives of the compound have been investigated for their electrochemical applications, including in the development of electrochromic materials. Research into conducting polymers via electrochemical polymerization of related monomers demonstrates the utility of these compounds in creating materials with adjustable optical properties, relevant for display technologies and smart windows (Sotzing, Reynolds, & Steel, 1996).

Properties

IUPAC Name

1-ethyl-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-2-17-12-7-4-3-6-11(12)16(20,15(17)19)10-13(18)14-8-5-9-21-14/h3-9,20H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGZVFSIUHUHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.